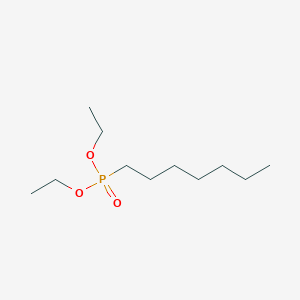
Phosphorane, ethylidenetriphenyl-
Übersicht
Beschreibung
Phosphorane, ethylidenetriphenyl- is a chemical compound with the molecular formula C20H19P . It’s also known by other names such as Ethylidene(triphenyl)phosphorane .
Synthesis Analysis
The synthesis of Phosphorane, ethylidenetriphenyl- involves various chemical reactions. For instance, primary phosphinamides can be synthesized from Ar 2 P(O)-H reagents with stable and readily available ammonium carbonate as an ammonia source under mild and simple conditions .Molecular Structure Analysis
The molecular structure of Phosphorane, ethylidenetriphenyl- can be analyzed using various tools. The molecular formula is C20H19P, with an average mass of 290.339 Da and a monoisotopic mass of 290.122437 Da .Chemical Reactions Analysis
Phosphorane, ethylidenetriphenyl- can undergo various chemical reactions. For example, the phosphorane intermediate has a lifetime of approximately 1 picosecond after which it decomposes into the corresponding alcohol and phosphate monoester dianion .Physical and Chemical Properties Analysis
The physical and chemical properties of Phosphorane, ethylidenetriphenyl- can be analyzed using various methods. For instance, its molecular formula is C20H19P, with an average mass of 290.339 Da and a monoisotopic mass of 290.122437 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Ethylidenetriphenylphosphorane, a variant of phosphoranes, is utilized in the synthesis of various organic compounds. Its reactivity, particularly in the presence of electrophilic halogen sources, allows for the formation of trisubstituted E-alkenyl bromides and iodides. This process is noted for its stereochemical sensitivity, where the size of the alkylidene group significantly influences the selectivity of the halogenation reaction, demonstrating the compound's utility in stereoselective synthesis (Hodgson & Arif, 2008).
Catalytic Applications
In catalysis, phosphoranes play a role in facilitating reactions. For instance, dichlorotriphenylphosphorane (Ph3PCl2), synthesized from triphenylphosphine and iodobenzene dichloride, is used in the esterification and amidation of carboxylic acids. This showcases the compound's ability to act as a catalyst in producing acyl and alkyl chlorides, leading to the direct synthesis of esters and amides from carboxylic acids (Carle, Shimokura, & Murphy, 2016).
Structural Studies
X-ray crystallography has been employed to study the structures of compounds derived from ethylidenetriphenylphosphorane, providing insights into the mechanisms of Wittig-type reactions. These structural analyses help in understanding the formation and stability of phosphorane adducts, contributing to the knowledge of reaction mechanisms and compound design (Arsanious, 2010).
Wirkmechanismus
The mechanism of action of Phosphorane, ethylidenetriphenyl- is complex and depends on the specific reaction. For instance, in the case of antioxidant action, phosphite and phosphonite esters function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on Phosphorane, ethylidenetriphenyl- could involve further exploration of its chemical properties and potential applications. For example, phosphorus ylides are strong π donor ligands and hence ideal substituents to stabilize reactive compounds such as cations and low-valent main group species .
Eigenschaften
IUPAC Name |
ethylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQYFBSGBOKZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169982 | |
| Record name | Phosphorane, ethylidenetriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-88-7 | |
| Record name | Phosphorane, ethylidenetriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorane, ethylidenetriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B3048510.png)
![Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-](/img/structure/B3048513.png)


![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)



